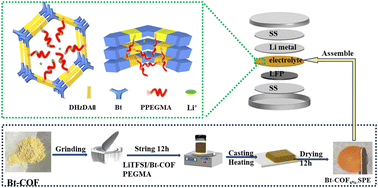A flexible solid-state electrolyte based on comb-like PEG-functionalized covalent organic frameworks for lithium metal batteries†
Polymer Chemistry Pub Date: 2024-01-05 DOI: 10.1039/D3PY01265D
Abstract
Solid-state batteries have great potential for increased safety and energy density, but most solid-state electrolytes show relatively low ionic conductivity and can't fully meet the requirements of solid-state batteries. Herein, vinyl-functionalized covalent organic frameworks (Bt-COFs) based on a C![[double bond, length as m-dash]](https://www.rsc.org/images/entities/char_e001.gif) N bond, poly(ethylene glycol) methyl ether methacrylate (PEGMA), and LiTFSI were used to prepare a composite solid polymer electrolyte via a simple in situ polymerization technique. Bt-COF can improve the ionic conductivity of polyethylene glycol (PEG)-based electrolytes by creating a fast highway for Li+ conduction along one-dimensional nanochannels through the robust network of covalent organic backbones. At the same time, the Bt-COF-modified composite solid polymer electrolyte with a variety of “lithium-friendly” elements results in the construction of a LiF-rich SEI to regulate Li plating/stripping, which can effectively reduce the growth of dendrites. It has also been shown that the introduction of Bt-COF can effectively reduce the crystallinity of PEGMA and improve the ionic conductivity of composite solid electrolytes. The Bt-COF2%-SPE with 2 wt% Bt-COF shows a high ionic conductivity of 5.3 × 10−5 S cm−1 and an excellent lithium ion transference number (tLi+) of 0.47 at room temperature. Simultaneously, the Li∥Li symmetric cell with Bt-COF2%-SPE as the electrolyte exhibits remarkable cycling stability over 450 h. Moreover, the Li∥Bt-COF2%-SPE∥LiFePO4 cell shows a high discharge specific capacity of 146.2 mA h g−1, and a capacity of 126.7 mA h g−1 is also delivered with a coulombic efficiency of 86.6% after 200 cycles at 60 °C. Thus, solid-state electrolytes based on Bt-COF show broad prospects for practical application in lithium metal batteries.
N bond, poly(ethylene glycol) methyl ether methacrylate (PEGMA), and LiTFSI were used to prepare a composite solid polymer electrolyte via a simple in situ polymerization technique. Bt-COF can improve the ionic conductivity of polyethylene glycol (PEG)-based electrolytes by creating a fast highway for Li+ conduction along one-dimensional nanochannels through the robust network of covalent organic backbones. At the same time, the Bt-COF-modified composite solid polymer electrolyte with a variety of “lithium-friendly” elements results in the construction of a LiF-rich SEI to regulate Li plating/stripping, which can effectively reduce the growth of dendrites. It has also been shown that the introduction of Bt-COF can effectively reduce the crystallinity of PEGMA and improve the ionic conductivity of composite solid electrolytes. The Bt-COF2%-SPE with 2 wt% Bt-COF shows a high ionic conductivity of 5.3 × 10−5 S cm−1 and an excellent lithium ion transference number (tLi+) of 0.47 at room temperature. Simultaneously, the Li∥Li symmetric cell with Bt-COF2%-SPE as the electrolyte exhibits remarkable cycling stability over 450 h. Moreover, the Li∥Bt-COF2%-SPE∥LiFePO4 cell shows a high discharge specific capacity of 146.2 mA h g−1, and a capacity of 126.7 mA h g−1 is also delivered with a coulombic efficiency of 86.6% after 200 cycles at 60 °C. Thus, solid-state electrolytes based on Bt-COF show broad prospects for practical application in lithium metal batteries.


Recommended Literature
- [1] Domain switching contribution to the ferroelectric, fatigue and piezoelectric properties of lead-free Bi0.5(Na0.85K0.15)0.5TiO3 films
- [2] Adsorption of metal cations by hydrous aluminium(III) or iron(III) hydroxide precipitates: enhancement by EDTA and related chelate molecules†
- [3] Kinetics and thermodynamics of metal binding to the N-terminus of a human copper transporter, hCTR1†
- [4] Nanostructured mesophase electrode materials: modulating charge-storage behavior by thermal treatment†
- [5] Simple dissymmetrical and asymmetrical Tröger's bases: photophysical and structural characterization†
- [6] Dinuclear zinc catalysts with unprecedented activities for the copolymerization of cyclohexene oxide and CO2†
- [7] New-fangled sources of cellulose extraction: comparative study of the effectiveness of Cissus latifolia and Ficus benghalensis cellulose as a filler
- [8] In(OTf)3-catalyzed N-α phosphonylation of N,O-acetals with triethyl phosphite†
- [9] Organic chemistry
- [10] Synthesis of AB block and A2B2 and A3B3 miktoarm star-shaped copolymers using ω-end-functionalized poly(methyl methacrylate) with a hydroxyl group prepared by organocatalyzed group transfer polymerization†

Journal Name:Polymer Chemistry
Research Products
-
CAS no.: 101713-87-5
-
CAS no.: 169555-93-5









